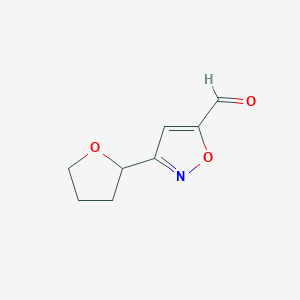

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(oxolan-2-yl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-6-4-7(9-12-6)8-2-1-3-11-8/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGLNMKTCJMXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde Derivatives

Abstract

This technical guide provides a comprehensive structural analysis and synthetic methodology for 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde , a pivotal scaffold in the development of C-nucleoside analogs and bioisosteres. Targeted at medicinal chemists and structural biologists, this document details the 1,3-dipolar cycloaddition pathways for synthesis, critical stereochemical assignment of the tetrahydrofuran-isoxazole junction via 2D NMR and X-ray crystallography, and the reactivity profile of the C5-formyl group.

Introduction: The Pharmacophore Context

The coupling of a tetrahydrofuran (THF) ring with an isoxazole moiety creates a structure that mimics the ribose-base connectivity of nucleosides without the hydrolytically unstable glycosidic bond.

-

Tetrahydrofuran (THF): Acts as a sugar mimic (pseudosugar). The stereochemistry at the C2 position is critical for biological recognition (mimicking the

-anomeric configuration). -

Isoxazole: Functions as a rigid, aromatic linker and a bioisostere for amide bonds or nucleobases.

-

5-Carbaldehyde: A versatile electrophilic handle allowing for rapid diversification into Schiff bases, alcohols (via reduction), or extended conjugated systems (via Wittig olefination).

Therapeutic Relevance

Derivatives of this scaffold are investigated for:

-

Antiviral Activity: Acting as chain terminators or polymerase inhibitors.

-

Antibacterial Agents: Targeting bacterial DNA gyrase (isoxazole-linked hybrids).

-

Anti-inflammatory: Modulation of COX/LOX pathways.

Synthetic Methodology

The most robust route to the 3,5-disubstituted isoxazole scaffold is the Huisgen 1,3-Dipolar Cycloaddition of a nitrile oxide (generated in situ) with a dipolarophile.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Tetrahydrofuran-2-carboxaldehyde oxime: The source of the nitrile oxide dipole.

-

Propargyl aldehyde (or protected equivalent): The dipolarophile.

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway via 1,3-dipolar cycloaddition.

Detailed Protocol: [3+2] Cycloaddition

Objective: Synthesis of the isoxazole core with high regioselectivity.

-

Oxime Generation: Dissolve tetrahydrofuran-2-carbaldehyde (10 mmol) in EtOH. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol). Stir at RT for 2 hours. Evaporate and extract with EtOAc.

-

Chloramine-T Oxidation: Dissolve the crude oxime in EtOH. Add Chloramine-T (1.1 eq) to generate the chloro-oxime intermediate (stir 15 min).

-

Cycloaddition: Add propargyl aldehyde diethyl acetal (1.2 eq) to the mixture. Slowly add triethylamine (Et3N, 1.2 eq) dropwise over 30 minutes. Note: Slow addition prevents nitrile oxide dimerization (furoxan formation).

-

Workup: Reflux for 4 hours. Cool, dilute with water, and extract with DCM.

-

Deprotection: Treat the acetal intermediate with 1M HCl/THF (1:1) for 1 hour to release the free aldehyde.

Structural Analysis & Stereochemistry

The primary analytical challenge is distinguishing the stereochemistry at the THF-Isoxazole junction (C2') and confirming the regiochemistry (3,5- vs 3,4-substitution).

Regiochemistry Verification (NMR)

In 1,3-dipolar cycloadditions involving alkynes, the 3,5-disubstituted isomer is generally favored sterically and electronically.

| Feature | 3,5-Disubstituted (Target) | 3,4-Disubstituted (Byproduct) |

| Isoxazole Proton (H4) | Singlet, | Singlet, |

| 13C NMR (C5) | ||

| Coupling | No vicinal coupling to H4 | Possible long-range coupling |

Diagnostic Rule: If the isoxazole ring proton appears upfield (< 7.0 ppm), it confirms the H4 position is unsubstituted, indicating a 3,5-substitution pattern.

Stereochemical Assignment (The "Anomeric" Center)

Determining whether the isoxazole is pseudo-axial or pseudo-equatorial on the THF ring requires NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol:

-

Sample Prep: 10 mg sample in CDCl3 or DMSO-d6 (degassed to remove paramagnetic oxygen).

-

Experiment: 2D NOESY with a mixing time of 500-800 ms.

-

Analysis: Look for cross-peaks between the Isoxazole-H4 proton and the THF ring protons.

-

Syn-relationship: Strong NOE between Isoxazole-H4 and THF-H2 indicates spatial proximity.

-

Anti-relationship: Absence of NOE suggests opposite face orientation.

Analytical Decision Tree (Graphviz)

Figure 2: Analytical workflow for structural validation.

Derivatization of the Aldehyde Handle

The C5-carbaldehyde is the gateway for library generation.

Reductive Amination (Schiff Bases)

Reaction with primary amines followed by reduction yields secondary amines, common in kinase inhibitor design.

-

Reagents:

, NaBH(OAc)3, DCE. -

Mechanism: Formation of imine intermediate, selective reduction by triacetoxyborohydride.

Wittig Olefination

Reaction with phosphorous ylides extends the carbon chain, useful for creating Michael acceptors.

-

Reagents:

, THF, Reflux. -

Outcome:

-unsaturated esters (E-selective).

References

-

Huisgen, R. (1963).[1] "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition.

-

Organic Chemistry Portal. "Huisgen 1,3-Dipolar Cycloaddition."

-

Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Nitrile Oxides with 1,3-Dipolarophiles." Journal of the American Chemical Society.[1]

-

Karthikeyan, M. S., et al. (2009).[2] "Synthesis and biological evaluation of Schiff bases of 3-substituted isoxazoles." Medicinal Chemistry Research.

-

National Institutes of Health (PMC). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids."

Sources

The Strategic Pivot: Isoxazole-5-carbaldehyde in Heterocyclic Drug Design

Executive Summary

In the landscape of heterocyclic drug discovery, the isoxazole ring stands as a privileged scaffold, celebrated for its ability to mimic amide bonds, carboxylic acids, and aromatic rings while offering distinct metabolic stability profiles.[1] Among its derivatives, isoxazole-5-carbaldehyde emerges not merely as an intermediate, but as a strategic "pivot point"—a chemical hub that allows medicinal chemists to rapidly diverge into complex, bioactive chemical space.

This technical guide dissects the utility of isoxazole-5-carbaldehyde, detailing its synthesis, reactivity profiles, and application in generating high-affinity ligands for antimicrobial and anticancer targets.

Part 1: The Scaffold – Why Isoxazole?

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] Its value in medicinal chemistry stems from three core properties:

-

Bioisosterism: The isoxazole ring is a proven bioisostere for the carboxylic acid moiety (when substituted) and the amide bond, offering similar hydrogen-bonding potential with altered pKa and lipophilicity.

-

Metabolic Stability: Unlike furan or pyrrole, the N-O bond imparts a unique electronic distribution that often resists rapid oxidative metabolism by CYP450 enzymes, though reductive ring opening can occur under specific conditions (a feature sometimes exploited for prodrugs).

-

Geometry: The planar structure allows for rigid positioning of substituents, critical for fitting into enzyme active sites (e.g., COX-2 inhibitors like Valdecoxib).

The 5-carbaldehyde derivative specifically activates the C5 position, transforming the stable ring into an electrophilic warhead capable of engaging in diverse bond-forming reactions without disrupting the core pharmacophore.

Part 2: The Hub – Synthesis of Isoxazole-5-carbaldehyde

Accessing the aldehyde with high fidelity is the first challenge. While oxidation of 5-methylisoxazole is possible, it often suffers from over-oxidation to the acid. The preferred routes rely on the controlled reduction of esters or the mild oxidation of alcohols.

Synthesis Pathways (DOT Diagram)

Figure 1: Strategic routes to Isoxazole-5-carbaldehyde. Blue arrows indicate preferred pathways.

Mechanistic Insight[1][2][3]

-

The DIBAL-H Route: The reduction of the ester using Diisobutylaluminum hydride (DIBAL-H) at -78°C is the most precise method. The reaction proceeds via a stable tetrahedral aluminum intermediate that collapses to the aldehyde only upon acidic workup.[2][3] This prevents over-reduction to the alcohol, a common pitfall with LiAlH4.

-

The MnO2 Route: For labs where cryogenic conditions are limiting, reducing the ester fully to the alcohol (using NaBH4 or LiAlH4) followed by oxidation with activated Manganese Dioxide (MnO2) offers a robust alternative. MnO2 selectively oxidizes allylic/benzylic-like alcohols (including heterocyclic methanols) to aldehydes without touching the sensitive isoxazole ring.

Part 3: The Spokes – Reactivity & Derivatization

Once synthesized, the 5-carbaldehyde serves as an electrophilic anchor. Its reactivity is dominated by the carbonyl group, which is activated by the electron-withdrawing nature of the isoxazole ring.

Reactivity Map (DOT Diagram)

Figure 2: Divergent synthesis from the 5-carbaldehyde hub.

Key Transformations

-

Schiff Base Formation (The Nitrogen Vector): Condensation with primary amines (anilines, hydrazides, amino-heterocycles) yields imines. These are critical for generating "hybrid" drugs, such as Benzothiazole-Isoxazole conjugates, which often exhibit synergistic antimicrobial activity.

-

Knoevenagel Condensation (The Carbon Vector): Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes. These Michael acceptors are potent anticancer candidates, often acting by alkylating cysteine residues in target proteins.

Part 4: Case Study – Antimicrobial Schiff Bases

A prominent application of isoxazole-5-carbaldehyde is the synthesis of Schiff bases targeting resistant bacterial strains. The combination of the isoxazole core with a benzothiazole moiety via an imine linker creates a "double-pharmacophore."

Representative SAR Data (Benzothiazole-Isoxazole Hybrids):

| Compound ID | R-Substituent (Isoxazole C3) | Linker | Target (Benzothiazole) | MIC (µg/mL) - S. aureus | Activity Note |

| 1a | Phenyl | -CH=N- | 6-H | 62.5 | Moderate baseline activity |

| 1b | 4-Cl-Phenyl | -CH=N- | 6-H | 15.6 | Halogen improves lipophilicity |

| 1c | 4-NO2-Phenyl | -CH=N- | 6-H | 7.8 | e- withdrawing group enhances potency |

| 1d | 4-OMe-Phenyl | -CH=N- | 6-OMe | >100 | e- donating groups reduce potency |

Data summarized from general trends in heterocyclic Schiff base literature [1, 2].

Causality: The electron-withdrawing nature of the isoxazole ring pulls electron density from the imine bond, making it more stable to hydrolysis than typical aliphatic imines, while also modulating the pKa of the benzothiazole nitrogen.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Phenylisoxazole-5-carbaldehyde (DIBAL-H Method)

This protocol ensures high yield by preventing over-reduction.

Reagents:

-

Ethyl 3-phenylisoxazole-5-carboxylate (1.0 eq)

-

DIBAL-H (1.0 M in Toluene, 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Rochelle's Salt (Potassium sodium tartrate)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve Ethyl 3-phenylisoxazole-5-carboxylate (10 mmol) in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Reduction: Add DIBAL-H solution (12 mL, 12 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent tetrahedral intermediate collapse.

-

Stirring: Stir at -78°C for 2 hours. Monitor by TLC (the aldehyde spot will appear distinct from the ester).

-

Quench: While still at -78°C, quench by adding Methanol (5 mL) dropwise. Then, add saturated aqueous Rochelle's salt solution (50 mL).

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the emulsion clears and two distinct layers form (Rochelle's salt breaks down the aluminum emulsion).

-

Extraction: Separate layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the aldehyde as a pale yellow solid (Typical Yield: 85-92%).

Protocol B: General Schiff Base Condensation

Standard protocol for coupling the aldehyde with an amine.

Reagents:

-

Isoxazole-5-carbaldehyde derivative (1.0 eq)[4]

-

Substituted Aniline or Heterocyclic Amine (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Mixing: In a round-bottom flask, dissolve the isoxazole-5-carbaldehyde (1 mmol) and the amine (1 mmol) in absolute ethanol (10 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3-6 hours. Monitor consumption of the aldehyde by TLC.[5]

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The Schiff base typically precipitates out.

-

Filtration: Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from hot ethanol or Ethanol/DMF mixture.

References

-

Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Indian Journal of Chemistry, 2021.

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. University of Rzeszów Repository, 2022.

-

DIBAL-H Reduction: General Procedures and Mechanism. Organic Chemistry Portal / Master Organic Chemistry, 2024.

-

Synthesis of Isoxazole-5-carboxylates (Precursor Synthesis). BenchChem Technical Notes, 2025.

-

3-Phenylisoxazole-5-carboxaldehyde (Compound Data). Sigma-Aldrich Product Catalog, 2025.

Sources

Solubility profile of 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde in organic solvents

[1]

Part 1: Physicochemical Characterization

Before assessing solubility, one must understand the structural determinants driving solvent interaction.

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 167.16 g/mol [1]

-

Physical State: Typically a low-melting solid or viscous oil (dependent on purity and polymorph).[1]

Structural Analysis & Polarity

The molecule consists of three distinct pharmacophores affecting solvation:

-

Isoxazole Ring: A planar, aromatic heterocycle.[1] It acts as a weak H-bond acceptor (N, O) and possesses a significant dipole moment.[1]

-

Tetrahydrofuran (THF) Moiety: A saturated cyclic ether.[1] It increases lipophilicity (LogP) slightly but remains a strong H-bond acceptor.[1]

-

Carbaldehyde (Formyl) Group at C5: A highly reactive, polar electrophile.[1] It significantly increases polarity and susceptibility to nucleophilic attack (e.g., by protic solvents).[1]

Estimated Parameters:

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary choice for extraction.[1] Excellent interaction with the isoxazole dipole without reactive interference.[1] |

| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone, THF | High (>100 mg/mL) | Ideal for synthesis and transfer. The compound’s polarity matches well with EtOAc/Acetone.[1] |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Solubilizes via strong dipole-dipole interactions. Note: Difficult to remove during workup. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to High * | Caution: Soluble, but thermodynamically unstable over time due to hemiacetal formation (reversible reaction with the aldehyde). |

| Non-Polar | Hexanes, Heptane, Pentane | Low (<1 mg/mL) | The compound is too polar for aliphatic hydrocarbons. Useful as an antisolvent for crystallization.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Poor (<0.5 mg/mL) | Lack of H-bond donors limits water solubility.[1] Solubilization requires cosolvents (e.g., 5% DMSO).[1] |

Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we utilize Hansen Solubility Parameters (

-

Target Molecule (Estimated):

, -

Interaction Radius (

): Solvents falling within the sphere defined by

Solvent Selection Logic:

-

DCM (

): While -

Ethanol (

): The high

Part 3: Critical Stability Warning (The "Aldehyde Trap")

Warning: Do not store this compound in Methanol or Ethanol for extended periods.

Mechanism: The C5-formyl group is electron-deficient due to the adjacent isoxazole ring.[1] In primary alcohols, it undergoes reversible nucleophilic addition to form a hemiacetal .[1]

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to generate exact data for your specific batch.[1]

Objective: Determine saturation solubility (

-

Preparation: Weigh ~20 mg of compound into a 4 mL borosilicate vial.

-

Solvent Addition: Add 200

L of the target solvent.[1] -

Equilibration: Vortex for 2 minutes.

-

If dissolved: Add more solid until a visible precipitate remains.[1]

-

If undissolved: Proceed.

-

-

Agitation: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

m PTFE syringe filter. -

Quantification:

-

Evaporate a known volume of supernatant (e.g., 100

L) under nitrogen. -

Weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).[1]

-

Visualization: Solubility & Workup Decision Tree

The following diagram illustrates the logical flow for solvent selection during processing.

Caption: Operational decision tree for solvent selection based on process stage, highlighting critical avoidance of alcohols during analysis.

Part 5: Applications in Synthesis

Recrystallization Strategy

Given the profile (Soluble in EtOAc, Insoluble in Hexane), the optimal purification method is Antisolvent Precipitation .

-

Dissolve the crude aldehyde in the minimum volume of warm Ethyl Acetate (40°C).[1]

-

Slowly add Hexanes or Heptane dropwise until slight turbidity persists.

-

Cool slowly to 4°C. The aldehyde should crystallize as the solution becomes supersaturated.

Reaction Solvent Suitability

-

Grignard/Lithium Additions: Use Anhydrous THF or Diethyl Ether.[1] (Compatible).

-

Reductions (NaBH4): Methanol/Ethanol are acceptable only if the reduction is immediate, as the borohydride reduces the aldehyde faster than acetal formation occurs.

-

Wittig Olefination: DCM or Toluene are preferred to maintain aldehyde availability.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1218915-65-1 (Isoxazole derivatives). Retrieved from [1]

-

Pijko, P. M., et al. (2010).[1] "Synthesis and pharmacological evaluation of new isoxazole derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for isoxazole solubility in organic synthesis).

-

Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 3-(2-Furyl)isoxazole-5-carboxaldehyde. (Used for comparative physicochemical data of structural analogs).[1] [1][4]

Sources

Methodological & Application

Precision Oxidation Protocol: 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde to Carboxylic Acid

Executive Summary & Strategic Analysis

The oxidation of 3-(tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde to its corresponding carboxylic acid presents a specific chemoselective challenge. The substrate contains three distinct functionalities with varying sensitivities:

-

Isoxazole Ring: Generally stable to mild oxidation but susceptible to reductive cleavage (N-O bond) and harsh nucleophilic attack.

-

Tetrahydrofuran (THF) Moiety: Contains an ether linkage sensitive to strong Lewis acids and

-hydrogen abstraction (radical autoxidation). -

Aldehyde (C-5 position): The target for oxidation.[1]

Selection of Oxidant

We prioritize the Pinnick Oxidation (Lindgren-Kraus modification) as the primary protocol.

-

Why Pinnick? It utilizes sodium chlorite (

) under mild acidic buffer (pH 3–4). This avoids the strong acidic conditions of Jones oxidation (which could degrade the THF ring or open the isoxazole) and the strong basicity/nucleophilicity of silver oxide or permanganate (which often leads to side reactions in electron-deficient heterocycles). -

The Scavenger Necessity: The reaction generates hypochlorous acid (

) as a byproduct. Given the electron-rich nature of the THF ether oxygen and the isoxazole

Primary Protocol: Pinnick Oxidation

Methodology: Sodium Chlorite / Monosodium Phosphate / 2-Methyl-2-butene

Reaction Scheme & Mechanism

The mechanism proceeds via the addition of chlorous acid (

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the scavenger.

Materials & Reagents Table

| Reagent | Equiv.[3][4][5] | Role | Notes |

| Aldehyde Substrate | 1.0 | Starting Material | Dissolve fully before adding oxidant. |

| Sodium Chlorite ( | 1.5 - 3.0 | Oxidant | Technical grade is ~80%. Calculate based on active species. |

| 1.5 - 3.0 | Buffer | Maintains pH 3.5 to generate | |

| 2-Methyl-2-butene | 10 - 20 | Scavenger | Excess required. Removes |

| t-Butanol ( | Solvent | Co-solvent | Stabilizes radicals; miscible with water. |

| Water ( | Solvent | Co-solvent | Dissolves inorganic salts. |

Step-by-Step Procedure

Step 1: Preparation of Solutions

-

Oxidant Solution: Dissolve

(1.5 equiv) and -

Substrate Solution: Dissolve the aldehyde (1.0 equiv) in

(approx. 80% of total volume). Add 2-methyl-2-butene (10 equiv).

Step 2: Reaction Initiation

-

Cool the Substrate Solution to 0 °C using an ice bath.

-

Add the Oxidant Solution dropwise over 15–30 minutes via an addition funnel or syringe pump.

-

Critical: Do not allow the internal temperature to rise above 10 °C. Exotherms can decompose the unstable chlorous acid.

-

-

The reaction mixture will likely turn pale yellow.

Step 3: Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

TLC Check: Elute with 5% MeOH in DCM + 1% Acetic Acid.

Step 4: Workup (The "Self-Validating" Purification) This workup exploits the acidity of the product to separate it from neutral impurities (unreacted aldehyde) and inorganic salts.

Figure 2: Acid-Base extraction workflow ensuring high purity of the final carboxylic acid.

Alternative Protocol: Oxone Oxidation

Context: If Pinnick reagents are unavailable or if the substrate proves unexpectedly resistant, Oxone (Potassium peroxymonosulfate) in DMF is a robust alternative.

-

Reagents: Oxone (1.0 - 1.2 equiv), DMF (Solvent).

-

Procedure:

-

Dissolve aldehyde in DMF (0.2 M).

-

Add Oxone in one portion at RT.

-

Stir for 3 hours.

-

Workup: Dilute with 1M HCl, extract with EtOAc. (Note: DMF is hard to remove; wash organic layer extensively with

solution or water).

-

Analytical Characterization & Validation

To confirm the identity of 3-(tetrahydrofuran-2-yl)isoxazole-5-carboxylic acid , look for these key spectroscopic signatures:

| Technique | Observation | Interpretation |

| 1H NMR | Disappearance of | Loss of Aldehyde proton. |

| 1H NMR | Appearance of | Presence of Carboxylic Acid proton (exchangeable with |

| 1H NMR | Isoxazole C4-H signal shift | The proton on the isoxazole ring (C4) may shift slightly downfield due to the increased electron-withdrawing nature of COOH vs CHO. |

| IR | Broad band 2500–3300 | O-H stretch of carboxylic acid. |

| IR | Strong peak ~1690–1720 | C=O stretch (Carbonyl). |

Troubleshooting & Safety

Common Issues

-

Low Yield: Often due to incomplete extraction of the water-soluble acid. Solution: Saturate the aqueous layer with NaCl (salting out) before the final extraction with EtOAc or use 10% MeOH/DCM for extraction.

-

Chlorination Byproducts: Indicates scavenger failure. Solution: Increase 2-methyl-2-butene to 20-30 equivalents or ensure the reagents are mixed slowly at 0 °C.

-

Decomposition: If the THF ring opens, it likely occurred during the acidification step of the workup. Solution: Acidify carefully to pH 3–4 (using citric acid buffer) rather than pH 1–2 (using strong HCl).

Safety Hazards

-

Sodium Chlorite: Strong oxidizer. Contact with combustible material may cause fire. Do not mix solid

with solid organic material. -

Chlorine Dioxide (

): The yellow gas evolved is toxic and explosive in high concentrations. Always work in a fume hood. -

2-Methyl-2-butene: Volatile and flammable. Keep cold.

References

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[2][8] Acta Chemica Scandinavica, 27, 888. Link

-

Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

-

Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).

-Unsaturated Aldehydes.[8][11][12][13] Tetrahedron, 37(11), 2091-2096. Link -

Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003).[12] Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. Link

-

Song, Z. J., et al. (1999). Synthesis of a Potent Isoxazole-Based VLA-4 Antagonist. The Journal of Organic Chemistry, 64(26), 9658–9667. (Demonstrates isoxazole stability). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 13. 2-Isoxazoline synthesis [organic-chemistry.org]

Application Note: Asymmetric Synthesis of Chiral Amines from 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde

Executive Summary & Scope

This application note details the synthetic protocols for generating

The primary challenge in this synthesis is the control of diastereoselectivity. The starting material (1) contains a pre-existing stereocenter at the C2 position of the THF ring. Any subsequent asymmetric transformation must account for matched/mismatched interactions between the substrate's inherent chirality and the chiral auxiliary or catalyst employed.

This guide presents two distinct validated workflows:

-

Chemical Route: Diastereoselective addition of organometallics to N-tert-butanesulfinyl imines (Ellman’s Chemistry).

-

Biocatalytic Route: Transaminase-mediated amination of the corresponding ketone intermediate.

Strategic Analysis & Decision Matrix

Before initiating synthesis, researchers must select the route based on the target amine class (primary vs. secondary) and the desired stereochemistry.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: Diastereoselective Ellman Sulfinamide Synthesis

This protocol utilizes (R)- or (S)-tert-butanesulfinamide as a chiral ammonia equivalent. It is the preferred method for generating

Mechanism & Causality

-

Ti(OEt)₄ Mediation: The isoxazole aldehyde is less reactive than standard benzaldehydes. Titanium(IV) ethoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

-

Isoxazole Stability: The isoxazole N-O bond is sensitive to strong reducing conditions (e.g., H₂/Pd, Na/NH₃).[1] Therefore, we utilize nucleophilic addition (Grignard/Organolithium) rather than catalytic hydrogenation to introduce the amine functionality.

Materials

-

Substrate: this compound (1.0 equiv)

-

Auxiliary: (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

-

Lewis Acid: Ti(OEt)₄ (Technical grade, 2.0 equiv)[1]

-

Nucleophile: R-MgBr (Grignard reagent, 2.0 equiv)[1]

-

Solvents: Dry THF, Dichloromethane (DCM)[1]

Step-by-Step Workflow

Step 1: Condensation (Imine Formation)

-

Setup: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (1) in dry THF (0.5 M).

-

Addition: Add (R)-2-methyl-2-propanesulfinamide (1.1 equiv).

-

Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise. The solution typically turns light yellow.

-

Reaction: Stir at room temperature for 16 hours .

-

Note: Heating to reflux may cause isoxazole degradation. Monitor by TLC (EtOAc/Hexanes).

-

-

Quench: Pour mixture into brine (equal volume) with vigorous stirring. A white titanium salt precipitate will form.

-

Workup: Filter through a Celite pad. Wash the pad with EtOAc. Dry the organic phase (Na₂SO₄) and concentrate.[2]

-

Purification: Flash chromatography (SiO₂, 0-30% EtOAc/Hexanes) to yield the N-sulfinyl imine.

Step 2: Diastereoselective Nucleophilic Addition

-

Setup: Dissolve the purified N-sulfinyl imine in dry DCM (0.2 M) and cool to -78 °C .

-

Critical Insight: DCM often yields higher diastereoselectivity (dr) than THF for Grignard additions to sulfinyl imines due to non-coordinating solvation effects.

-

-

Addition: Add the Grignard reagent (R-MgBr, 2.0 equiv) dropwise over 30 minutes.

-

Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Add saturated NH₄Cl solution dropwise at 0 °C.

-

Isolation: Extract with DCM, dry, and concentrate.

-

Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR or HPLC before deprotection.

Step 3: Deprotection to Chiral Amine Salt

-

Reaction: Dissolve the sulfinamide intermediate in MeOH. Add 4N HCl in dioxane (4.0 equiv).

-

Time: Stir for 1 hour at room temperature.

-

Isolation: Concentrate in vacuo. Triturate the solid with Et₂O to remove sulfur byproducts. The resulting solid is the chiral amine hydrochloride salt.

Protocol B: Biocatalytic Transamination

This route is ideal if the target is a primary amine derived from the corresponding ketone (i.e., if the aldehyde is first converted to a ketone via Grignard + Oxidation).

Workflow Logic

Transaminases (ATAs) require a ketone substrate. Therefore, the aldehyde (1) must first be converted to a ketone.[1] The enzyme then performs a stereoselective amination using an amine donor (usually isopropylamine).

Figure 2: Biocatalytic cascade for converting the scaffold to a chiral amine.[1]

Protocol

-

Substrate Preparation: Convert aldehyde (1) to the desired ketone (e.g., methyl ketone) using MeMgBr followed by Dess-Martin Periodinane oxidation.

-

Enzyme Mix: In a reaction vessel, combine:

-

Ketone Substrate (50 mM)

-

Codexis ATA Screening Kit (or equivalent ω-Transaminase)

-

PLP cofactor (1 mM)[1]

-

Isopropylamine (1 M, pH 7.5) as the amine donor.

-

DMSO (10% v/v) to enhance solubility.

-

-

Incubation: Shake at 30 °C for 24 hours.

-

Workup: Acidify to pH 2, extract unreacted ketone (discard organic). Basify aqueous layer to pH 12, extract amine into DCM.

Analytical Validation & QC

Self-validating the synthesis requires proving both chemical purity and stereochemical integrity.

| Parameter | Method | Acceptance Criteria | Notes |

| Chemical Purity | UPLC-MS (C18) | >95% Area | Watch for isoxazole ring-opened byproducts (enaminones). |

| Diastereomeric Ratio (dr) | ¹H NMR | >90:10 | Look for doubling of the THF-CH signal or the new methine proton. |

| Enantiomeric Excess (ee) | Chiral HPLC | >98% | Requires chiral stationary phase (e.g., Chiralpak AD-H or OD-H). |

| Structure ID | 2D NMR (NOESY) | Confirmed Stereochem | Critical to assign relative stereochemistry between THF and Amine. |

Troubleshooting & Expert Insights

"Self-Validating" Checks

-

The Titanium Test: In Step A, if the reaction mixture does not turn light yellow/orange upon adding Ti(OEt)₄, the reagent may be hydrolyzed.[1] Use fresh reagent.

-

The Isoxazole Warning: If you observe a new peak in LCMS with Mass = M+2 (relative to product) or ring-opened species, the reaction conditions are too reducing. Avoid NaBH₄ if possible; stick to nucleophilic additions or mild reductants like NaBH(OAc)₃ if performing reductive amination.

Matched/Mismatched Cases

Because the THF ring is chiral, using (R)-sulfinamide may yield a different dr than (S)-sulfinamide.

-

Recommendation: Run parallel small-scale reactions with both (R)- and (S)-sulfinamides. One pair will be "matched" (constructive steric bias) yielding high dr (>95:5), while the "mismatched" pair may suffer from lower selectivity.

References

-

Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link[1]

-

Périchon, M., et al. (2025). "Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis." Chemical Society Reviews. Link

-

Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature. Link

-

Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

- Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

Sources

Application Note: Optimized Condensation Reactions for the Synthesis of THF-Isoxazole Derivatives

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals on optimizing condensation reactions for the synthesis of derivatives from tetrahydrofuran (THF)-isoxazole aldehydes. Isoxazole-containing scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to their diverse biological activities.[1][2] This document outlines the core mechanistic principles of the Knoevenagel condensation, presents detailed protocols for reaction optimization, and offers practical guidance on troubleshooting, purification, and characterization. By explaining the causality behind experimental choices, this note serves as a comprehensive resource for developing robust and efficient synthetic routes to novel THF-isoxazole-based compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2][3] This versatile scaffold is a key component in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5] The incorporation of a THF moiety introduces additional structural complexity and potential for modulating pharmacokinetic properties. The condensation of THF-isoxazole aldehydes with active methylene compounds is a critical carbon-carbon bond-forming reaction used to build molecular complexity and access novel chemical matter for drug discovery programs.[6]

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated products.[6] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] While several catalysts can be employed, weak amine bases like piperidine are classic and highly effective choices.[6]

Understanding the mechanism is paramount for rational optimization. The reaction catalyzed by piperidine is thought to proceed through one of two primary pathways:

-

Enolate Pathway: The base deprotonates the acidic α-carbon of the active methylene compound to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the THF-isoxazole aldehyde. Subsequent dehydration of the β-hydroxy addition product yields the final condensed product.[7]

-

Iminium Pathway: The amine catalyst first condenses with the aldehyde to form a reactive iminium ion. This species is more electrophilic than the starting aldehyde. Theoretical calculations suggest that for piperidine-catalyzed reactions, the formation of the iminium ion can be the rate-determining step.[8][9][10] The active methylene compound's enolate then attacks the iminium ion, and subsequent elimination of the catalyst regenerates the amine and forms the product.[11]

The choice of base, solvent, and temperature directly influences which pathway is favored and the overall reaction rate and yield. For instance, in polar protic solvents like methanol, the solvent can play a role in stabilizing intermediates and facilitating proton transfer steps.[8][10]

Experimental Design & Protocols

This section provides a systematic approach to optimizing the Knoevenagel condensation for a generic THF-isoxazole aldehyde with an active methylene compound, such as malononitrile.

General Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the condensation reaction and characterizing the final product.

Caption: General workflow for synthesis and analysis.

Protocol 1: Catalyst and Solvent Screening

Objective: To identify the most effective catalyst and solvent system for the condensation of THF-isoxazole aldehyde with malononitrile.

Materials:

-

THF-Isoxazole Aldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Catalysts (10 mol%): Piperidine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)

-

Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)

-

Reaction vials, magnetic stirrer, TLC plates

Procedure:

-

In a series of reaction vials, dissolve THF-isoxazole aldehyde (e.g., 100 mg, 1.0 eq) in 2 mL of the chosen solvent (EtOH, THF, DCM, MeCN).

-

Add malononitrile (1.1 eq) to each vial.

-

Add the selected catalyst (10 mol%) to each respective vial.

-

Stir the reactions at room temperature (approx. 25°C).

-

Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

-

After 4 hours, or upon completion, compare the TLC spots to identify the conditions that yielded the most product with the fewest side products.

Data Presentation: Catalyst & Solvent Screening Results

The results of the initial screening can be summarized to guide further optimization.

| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) (Estimated by TLC) | Notes |

| 1 | Piperidine | EtOH | 4 | >95% | Clean reaction, single product spot |

| 2 | Piperidine | THF | 4 | ~70% | Slower conversion |

| 3 | TEA | EtOH | 4 | ~60% | Slower, minor side products |

| 4 | DBU | DCM | 4 | >95% | Fast, but multiple side products observed |

Protocol 2: Optimized Synthesis of (E)-2-((THF-isoxazol-yl)methylene)malononitrile

Objective: To perform a scaled-up synthesis using the optimized conditions identified in the screening phase.

Materials:

-

THF-Isoxazole Aldehyde (1.0 g, 1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (5 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL), magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a 50 mL round-bottom flask, add the THF-isoxazole aldehyde (1.0 g).

-

Dissolve the aldehyde in 20 mL of ethanol.

-

Add malononitrile (1.1 equivalents) to the solution and stir until dissolved.

-

Add piperidine (5 mol%) dropwise to the stirring solution at room temperature.

-

Allow the reaction to stir for 2-4 hours. Monitor completion by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[12] A gradient elution system, such as 10% to 40% ethyl acetate in hexane, is often effective.[13] For highly polar products, reversed-phase chromatography or crystallization may be necessary alternatives.[14][15]

Characterization of Products

Structural elucidation of the final product is critical. A combination of spectroscopic techniques should be employed.[12]

-

¹H and ¹³C NMR: Provides definitive information on the chemical structure, including the successful formation of the new vinylic bond.[16][17]

-

FT-IR Spectroscopy: Useful for identifying key functional groups. Expect to see a strong C≡N stretch (around 2220 cm⁻¹) and disappearance of the aldehyde C-H stretch.[16][18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[17]

Example ¹³C NMR Peaks for Isoxazole Ring: Characteristic chemical shifts for the carbons within an isoxazole ring typically appear in the aromatic region of the spectrum. For example, the –C=N–O– group's carbon might be observed around 157 ppm.[18]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Low reaction temperature. 3. Sterically hindered aldehyde. | 1. Use fresh catalyst. 2. Gently heat the reaction (e.g., to 40-50°C). 3. Increase reaction time or switch to a stronger catalyst like DBU, monitoring carefully for side products. |

| Multiple Products | 1. Reaction run for too long. 2. Catalyst is too strong/unselective. 3. Side reactions (e.g., Michael addition). | 1. Monitor reaction closely and stop once the starting material is consumed. 2. Use a milder catalyst (e.g., switch from DBU to piperidine). 3. Lower the reaction temperature. |

| Purification Difficulties | 1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with impurities. | 1. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic silica sites.[14] 2. Consider an alternative stationary phase like neutral alumina or utilize reversed-phase chromatography.[14][15] |

Conclusion

The Knoevenagel condensation is a robust and highly adaptable method for the synthesis of α,β-unsaturated THF-isoxazole derivatives. A systematic approach to optimization, beginning with catalyst and solvent screening, is crucial for developing an efficient and high-yielding protocol. This application note demonstrates that piperidine in ethanol is an excellent starting point for this transformation. Careful monitoring, controlled reaction conditions, and appropriate purification techniques are essential for obtaining high-purity materials suitable for downstream applications in drug discovery and development.

References

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

-

Isoxazole – Knowledge and References. Taylor & Francis. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [Link]

-

Successful flash chromatography. Biotage. [Link]

-

Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

-

Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

-

Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Purification [chem.rochester.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biotage.com [biotage.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. njesr.com [njesr.com]

Strategic Functionalization of the Isoxazole Ring in THF-Aldehyde Scaffolds

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary drug discovery.[1][2][3][4] Its prevalence in pharmaceuticals, natural products, and agrochemicals underscores its significance.[5][6] The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond donor or acceptor, contribute to its favorable interactions with biological targets like enzymes and receptors.[7] This has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5][8]

From a synthetic chemistry perspective, the isoxazole ring is not merely a static pharmacophore but a versatile and dynamic building block.[6][9] Its aromatic stability allows for the manipulation of substituents at various positions, while the inherent lability of the N-O bond provides a strategic entry point for ring-opening and rearrangement reactions, effectively unmasking other valuable functional groups.[5][9][10][11] This dual nature makes the functionalization of the isoxazole core a critical endeavor for generating molecular diversity and optimizing pharmacological profiles.

This guide provides an in-depth exploration of key methodologies for the chemical modification of isoxazole rings, specifically within the context of derivatives bearing a tetrahydrofuran (THF)-aldehyde moiety. Such scaffolds are of growing interest as they combine the proven biological relevance of the isoxazole with the versatile synthetic handle of the aldehyde and the favorable physicochemical properties of the THF ring. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three primary functionalization strategies: direct lithiation and electrophilic quench, transition metal-catalyzed cross-coupling, and strategic ring-opening reactions.

Part 1: Direct Functionalization via Metalation and Electrophilic Quench

Direct functionalization of the isoxazole ring through C-H activation or metalation is a powerful strategy for introducing substituents without the need for pre-installed leaving groups.[1][5] The acidity of the protons on the isoxazole ring allows for deprotonation, typically at the C4 or C5 position, using strong organolithium bases. The resulting isoxazolyl anion is a potent nucleophile that can react with a wide range of electrophiles.[12][13][14]

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is critical. These reagents are sufficiently basic to deprotonate the isoxazole ring but minimize competitive addition to the heterocycle itself. The reaction is conducted at very low temperatures (typically -78 °C) to control the reactivity of the organolithium reagent and to prevent decomposition of the potentially unstable lithiated intermediate.[15] The subsequent "quench" with an electrophile introduces the desired functionality onto the ring.[16][17]

A crucial consideration for THF-aldehyde derivatives is the high reactivity of the aldehyde group towards organolithium reagents. Therefore, it is imperative to protect the aldehyde, typically as an acetal, prior to attempting lithiation.

Workflow: Aldehyde Protection, Lithiation, and Electrophilic Quench

Caption: Workflow for C4/C5 functionalization of isoxazoles.

Protocol 1.1: Acetal Protection of the THF-Aldehyde

-

Setup: To a solution of the isoxazole-THF-aldehyde derivative (1.0 eq) in toluene (0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction: Equip the flask with a Dean-Stark apparatus and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the protected isoxazole-THF-acetal.

Protocol 1.2: C4-Lithiation and Electrophilic Quench

-

Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Setup: Dissolve the protected isoxazole-THF-acetal (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

-

Deprotection: The resulting functionalized acetal can be deprotected back to the aldehyde using a mild aqueous acid workup (e.g., 1M HCl in THF) as described in the literature.

| Electrophile (E+) | Resulting Functional Group |

| Alkyl Halide (e.g., CH₃I) | Alkyl (e.g., -CH₃) |

| Aldehyde (e.g., PhCHO) | Secondary Alcohol |

| Ketone (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

Part 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modular and highly efficient route to complex molecules.[1][5] For isoxazoles, this typically involves the coupling of a halo-isoxazole (e.g., bromo- or iodo-isoxazole) with a suitable coupling partner. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.[18][19]

Causality Behind Experimental Choices:

-

Substrate: A halogen (typically I or Br) is required on the isoxazole ring to participate in the catalytic cycle (oxidative addition step). 4-Iodoisoxazoles are common starting materials and can be synthesized via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with ICl.[19]

-

Catalyst: A palladium(0) source is the cornerstone of these reactions. Pre-catalysts like Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ are often used, which are reduced in situ to the active Pd(0) species.

-

Ligand: The choice of phosphine ligand is crucial. It stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can prevent catalyst decomposition. Bulky, electron-rich ligands like P(t-Bu)₃ are often effective for challenging couplings.[20]

-

Base: A base is required to activate the organoboron species in Suzuki coupling or to deprotonate the terminal alkyne and neutralize the HX byproduct in Sonogashira coupling.

Workflow: Palladium-Catalyzed Cross-Coupling

Caption: Generalized workflow for cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

-

Setup: In a reaction vial, combine the 4-iodo-isoxazole-THF derivative (1.0 eq, aldehyde protected), the desired aryl or vinyl boronic acid (1.5 eq), a palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. Subsequent deprotection can be performed as needed.

| Parameter | Typical Conditions | Rationale |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Provides the active Pd(0) species. |

| Base | K₂CO₃, Cs₂CO₃, KF | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80 - 130 °C | Provides energy to overcome activation barriers.[21] |

Protocol 2.2: Sonogashira Coupling of a 4-Iodoisoxazole

The Sonogashira coupling provides a powerful method for installing alkynyl groups at the C4 position.[19][22][23][24][25]

-

Setup: To a flame-dried flask under an argon atmosphere, add the 4-iodo-isoxazole-THF derivative (1.0 eq, aldehyde protected), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).[22]

-

Solvent and Reagents: Dissolve the solids in a suitable solvent like anhydrous DMF or triethylamine (0.1 M).[22] Add the terminal alkyne (1.2 eq) followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH, 2.0 eq), which also serves as a solvent in some cases.[22]

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography. The steric environment at the C3 and C5 positions of the isoxazole can influence the reaction efficiency.[22][23][24][25]

Part 3: Strategic Ring-Opening and Rearrangement Reactions

The latent reactivity of the isoxazole's N-O bond is a key feature that synthetic chemists can exploit.[9] Under various conditions—including transition metal catalysis, reduction, or photochemical activation—the ring can be cleaved to reveal valuable difunctionalized intermediates that can be trapped or undergo further transformation.[5][10][11] This strategy allows isoxazoles to serve as stable synthons for less stable structures like β-hydroxy ketones or enaminones.

Causality Behind Experimental Choices:

Transition metals like iron (Fe), rhodium (Rh), or ruthenium (Ru) can coordinate to the isoxazole ring, facilitating the cleavage of the weak N-O bond.[10] This generates reactive intermediates, such as nitrene species, which can then participate in annulation reactions with other components in the reaction mixture to form new heterocyclic systems like pyrroles or pyridines.[10][26] Microwave irradiation is often employed to accelerate these transformations, providing rapid and uniform heating that can improve yields and reduce reaction times.[10][26]

Workflow: Isoxazole Ring-Opening and Annulation

Caption: Conceptual pathway for isoxazole ring transformation.

Protocol 3.1: Conceptual Protocol for Fe(III)-Catalyzed Ring-Opening Annulation to a Pyrrole

This protocol is based on methodologies for transforming isoxazoles into other heterocycles.[10]

-

Setup: In a microwave reaction vial, combine the isoxazole-THF derivative (1.0 eq, aldehyde protected), an enaminoketone (1.2 eq), and an iron catalyst such as iron(III) chloride (FeCl₃, 0.1 eq).

-

Solvent: Add a suitable solvent, for example, 1,2-dichloroethane (DCE).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes). Monitor for completion.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with a solvent like dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting substituted pyrrole derivative by column chromatography.

References

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19).

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. (2025, September 8).

- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2005, February 24).

- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 18).

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).

- Advances in isoxazole chemistry and their role in drug discovery - PubMed. (2025, March 17).

- Synthetic approaches for functionalized isoxazoles. - ResearchGate.

- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.

- Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 6).

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI. (2025, July 23).

- Construction of Isoxazole ring: An Overview. (2024, June 30).

- Development of Novel Methodologies for Functionalization of Isoxazolesイソオキサゾールの新規官能基化法の開発 | Request PDF - ResearchGate. (2025, August 6).

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. (2025, September 8).

- Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles - PMC - NIH.

- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC.

- Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed. (2002, July 25).

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate. (2025, August 6).

- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation | Journal of the American Chemical Society - ACS Publications. (2011, April 19).

- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. (2011, November 2).

- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate.

- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. (2025, August 6).

- WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents.

- Functionalized Isoxazoles to Augment Your Building Block Collection - Life Chemicals. (2021, June 8).

- effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems - Chemistry. (2002, March 25).

- (a) Lateral lithiation and electrophilic quenching of... | Download Scientific Diagram - ResearchGate.

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chemistry.williams.edu [chemistry.williams.edu]

- 16. Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing oxidation of aldehyde groups in isoxazole derivatives

Executive Summary

The isoxazole core is a critical pharmacophore in medicinal chemistry (e.g., Valdecoxib, Leflunomide), but its electron-deficient nature renders attached aldehyde groups (

This guide moves beyond generic "keep it cold" advice. We analyze the causality of degradation and provide self-validating protocols to arrest these pathways during synthesis, purification, and storage.

Module 1: The Mechanistic Landscape (The "Why")

To prevent oxidation, you must first understand the enemy. Isoxazole aldehydes degrade primarily through two distinct pathways depending on the environment: Radical Autoxidation (air/light) and Disproportionation (base).

Autoxidation Pathway

The isoxazole ring is electron-withdrawing. This destabilizes the C-H bond of the aldehyde, making it prone to hydrogen atom abstraction by molecular oxygen (

Cannizzaro Disproportionation

Isoxazole aldehydes lack

Figure 1: Dual degradation pathways. The Red path (Autoxidation) occurs in air/light. The Blue path (Cannizzaro) occurs in basic media.

Module 2: Synthesis & Workup Protocols

The Golden Rule: Never expose an isoxazole aldehyde to strong base (

Oxidation of Alcohols to Aldehydes

Avoid harsh oxidants like Jones Reagent (CrO

| Method | Suitability | Notes |

| Dess-Martin Periodinane (DMP) | High | Mild, neutral conditions. Stops cleanly at aldehyde. |

| Swern Oxidation | Medium | Effective, but requires Et |

| MnO | High | Excellent for benzylic-like isoxazole alcohols. Heterogeneous (easy filtration). |

| PCC/PDC | Low | Chromium waste; acidic nature can catalyze decomposition. |

Quenching & Workup (The "Cannizzaro Trap")

Many protocols suggest quenching oxidations with saturated NaHCO

-

Risk: Even mild bases can trigger the Cannizzaro reaction in electron-deficient aldehydes [1].

-

Solution: Quench with Phosphate Buffer (pH 7.0) or dilute Sodium Thiosulfate (if removing oxidants) to maintain neutrality.

Module 3: Purification Strategy (The "Neutralized Silica" Protocol)

Standard silica gel is slightly acidic (

Protocol: Preparation of Et

-

Slurry Preparation: Suspend silica gel (Standard 60 Å) in the eluent solvent (e.g., Hexane/EtOAc).

-

Buffering: Add 1% v/v Triethylamine (Et

N) to the slurry. Stir for 5 minutes. -

Packing: Pour the column. Flush with 2 column volumes of the pure eluent (without Et

N) to remove excess base.-

Why? You want the silica surface neutralized, but you don't want free amine in the mobile phase reacting with your aldehyde to form an imine.

-

-

Loading: Load your crude mixture.

-

Elution: Run the column immediately. Do not let the aldehyde sit on the silica.

Module 4: Long-Term Storage (Chemical Masking)

If you need to store the compound for >1 week, physical protection (N

Decision Tree: Storage Strategy

Figure 2: Decision matrix for preserving isoxazole aldehyde integrity.

Protocol: Bisulfite Adduct Formation [2]

-

Dissolve aldehyde in minimal Ethanol.

-

Add saturated aqueous Sodium Bisulfite (NaHSO

, 1.1 equiv). -

Precipitate forms immediately. Filter and dry.[1]

-

Recovery: When needed, treat the solid with dilute acid or mild base (NaHCO

) to regenerate the aldehyde quantitatively.

Troubleshooting & FAQs

Q1: I stored my isoxazole aldehyde in the freezer, but it turned into a white solid that is acidic. What happened? A: You experienced Autoxidation . The white solid is likely the carboxylic acid.

-

Cause: Even at -20°C, oxygen trapped in the headspace can react.

-

Fix: You must purge the vial with Argon/Nitrogen before sealing. For critical samples, store as a solution in degassed benzene (freezes at 5°C, excluding air) or use the Bisulfite masking technique described in Module 4.

Q2: During workup with NaOH, my product yield dropped by 50%, and I see a new polar spot on TLC. A: This is the Cannizzaro Reaction [1].

-

Mechanism:[2][3][4][5][6] The hydroxide ion attacked your aldehyde.[4][5][7] Because there is no

-proton to deprotonate, the intermediate transferred a hydride to another aldehyde molecule.[5][7] -

Fix: Never use hydroxide bases. Use Phosphate Buffer (pH 7) or saturated NH

Cl for workups.

Q3: My aldehyde decomposes on the TLC plate (streaking). How do I purify it? A: The acidity of the silica is destroying your compound.

-

Fix: Pre-treat your TLC plate by dipping it in a 5% Et

N/Hexane solution and drying it before spotting. For the column, use the Neutralized Silica Protocol (Module 3).

Q4: Can I use methanol as a solvent for my aldehyde?

A: Use with caution. Isoxazole aldehydes are highly electrophilic and readily form hemiacetals in methanol (

-

Observation: This complicates NMR (extra peaks).

-

Stability:[8][9][10] While often reversible, hemiacetals can oxidize faster or undergo further reactions. Aprotic solvents (DCM, THF) are safer for storage.

References

-

Cannizzaro Reaction Mechanism & Scope. Source: Wikipedia / Organic Chemistry Portal. Relevance: Defines the base-induced disproportionation mechanism critical for non-enolizable aldehydes like isoxazole derivatives.

-

Bisulfite Adducts for Aldehyde Purification/Storage. Source: ResearchGate (General organic synthesis/purification methodology). Relevance: Validates the use of bisulfite adducts as stable, solid-state storage forms for reactive aldehydes.

-

Silica Gel Promotes Reductions/Oxidations. Source: Organic Chemistry Portal / Taniguchi & Curran (2012). Relevance: Highlights the active role of silica gel in catalyzing reactions, necessitating the "Neutralization" protocol.

-

Isoxazole Synthesis and Stability. Source: Beilstein Journals / Organic Chemistry Portal. Relevance: Provides context on the electron-deficient nature of the isoxazole ring and its influence on substituent stability.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. byjus.com [byjus.com]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 8. BJOC - Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of volatile compounds of honey during prolonged storage - PMC [pmc.ncbi.nlm.nih.gov]

Isoxazole Chemistry Support Center: Troubleshooting Hindered Aldehydes

Status: Online Operator: Senior Application Scientist Ticket ID: ISOX-ALD-001 Subject: Overcoming low reactivity in sterically hindered isoxazole aldehydes

Introduction

Welcome to the technical support interface. You are likely here because your isoxazole aldehyde is refusing to react under standard conditions.

The Root Cause Analysis: Isoxazole aldehydes, particularly those with substituents at the ortho positions (C3/C5 relative to a C4-aldehyde, or C4 relative to a C3/C5-aldehyde), suffer from a "double-lock" mechanism:

-

Steric Shielding: Bulky groups (phenyl, tert-butyl, etc.) physically block the Bürgi-Dunitz trajectory required for nucleophilic attack.

-

Electronic Deactivation: While the isoxazole ring is generally electron-withdrawing (inductively), the lone pair donation from the oxygen can reduce the electrophilicity of the aldehyde carbon compared to a standard benzaldehyde. Furthermore, the ring itself is sensitive to strong bases, often leading to ring-opening rather than the desired addition.

Below are the specific troubleshooting modules for your experimental roadblocks.

Module 1: Reductive Amination is Stalled

User Issue: "I am trying to form a secondary amine. I mixed my isoxazole aldehyde with the amine and NaBH(OAc)₃, but I only see starting material."

Diagnosis: Standard reductive amination relies on the equilibrium formation of an imine/hemiaminal intermediate. In sterically hindered isoxazoles, this equilibrium is heavily shifted toward the starting materials. NaBH(OAc)₃ is too weak to reduce the trace amount of imine formed, and the water byproduct hydrolyzes whatever does form.

The Fix: Titanium(IV) Isopropoxide Activation You must force the imine formation using a dehydrating Lewis Acid before adding the reductant. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function: it acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced during condensation.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

-

Complexation (Neat or concentrated):

-

Combine the isoxazole aldehyde (1.0 equiv) and amine (1.1–1.2 equiv) in a vial.

-